Glycyl-dl-norvaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

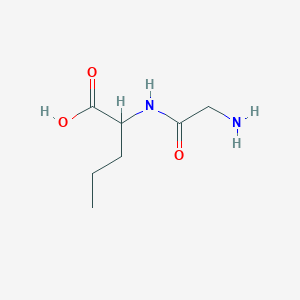

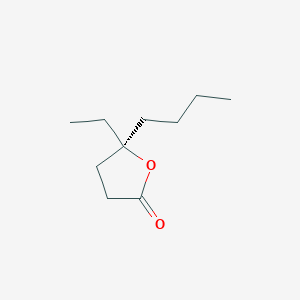

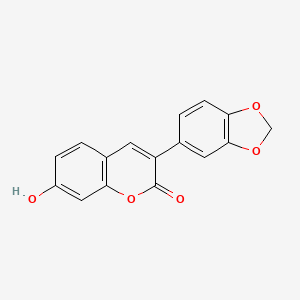

Glycyl-dl-norvaline is a chemical compound with the molecular formula C7H14N2O3 and a molecular weight of 174.2 . It is also known as N-(aminoacetyl)norvaline .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C7H14N2O3/c1-2-3-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12) . The compound is a solid at 20 degrees Celsius . Physical and Chemical Properties Analysis

This compound is a white to almost white powder or crystal . The compound is solid at 20 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Metabolic Studies and Amino Acid Behavior : Glycyl-dl-norvaline has been investigated in metabolic studies, particularly focusing on its behavior compared to other amino acids. For instance, Hassan and Greenberg (1952) studied the metabolism of dl-norvaline and other amino acids, finding that norvaline is not incorporated into body protein and can be considered an unnatural amino acid (Hassan & Greenberg, 1952).

Enzymatic Hydrolysis of Peptides : Glycyl dehydropeptides, including those of norvaline, have been synthesized and investigated for their hydrolysis by tissue extracts. This research, conducted by Meister and Greenstein (1952), contributes to understanding the metabolism and biological role of dehydropeptides (Meister & Greenstein, 1952).

Biosynthesis Applications : Yunlong et al. (2017) developed an environmentally friendly method for the production of l-norvaline from dl-norvaline, offering potential applications in pharmaceutical production, particularly for drugs like Perindopril (Yunlong et al., 2017).

Growth-Stimulating Activities : Ito and Moore (1969) explored the growth-stimulating activity of various peptides, including dl-alanyl-dl-norvaline, on human hematopoietic cell cultures, indicating potential biological significance in cell growth and development (Ito & Moore, 1969).

Biophysical Properties in Solutions : Romero and Negrete (2004) studied the partial molar volumes and viscosities of solutions containing dl-norvaline, contributing to the understanding of amino acid hydration and behavior in aqueous solutions (Romero & Negrete, 2004).

Medical Applications : De and Singh (2016) examined the use of L-Norvaline in combating oxidative stress in testes of hyperglycemic male rats, suggesting potential therapeutic applications in oxidative stress-related conditions (De & Singh, 2016).

Pharmaceutical Intermediates : Studies on DL-norvaline have also focused on its potential as an important pharmaceutical intermediate, as indicated by research on polymorphic transitions and molecular dynamics associated with DL-norvaline (Ren et al., 2011; Chatzigeorgiou et al., 2010) (Ren et al., 2011); (Chatzigeorgiou et al., 2010).

Wirkmechanismus

Target of Action

Glycyl-dl-norvaline is a dipeptide, a type of organic compound containing a sequence of exactly two alpha-amino acids joined by a peptide bond

Biochemical Pathways

Dipeptides like this compound can play roles in various biological processes, including protein synthesis and metabolism .

Result of Action

As a dipeptide, it may influence various cellular processes, including protein synthesis and metabolism .

Biochemische Analyse

Cellular Effects

Dipeptides can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It’s possible that it may interact with certain enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It’s possible that it may interact with certain transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It’s possible that it may be directed to specific compartments or organelles by certain targeting signals or post-translational modifications .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Glycyl-dl-norvaline involves the coupling of glycine and dl-norvaline through peptide bond formation.", "Starting Materials": [ "Glycine", "dl-Norvaline", "Coupling reagents (e.g. EDC, HOBt)", "Solvents (e.g. DMF, DCM)" ], "Reaction": [ "Protect the amino group of glycine using a suitable protecting group (e.g. Boc, Fmoc)", "Activate the carboxylic acid group of dl-norvaline using a coupling reagent (e.g. EDC, HOBt)", "Add the activated dl-norvaline to the protected glycine in the presence of a base (e.g. DIPEA) to form the peptide bond", "Remove the protecting group from the amino group of the peptide using a suitable deprotection reagent (e.g. TFA)", "Purify the product using chromatography or recrystallization" ] } | |

CAS-Nummer |

1999-38-8 |

Molekularformel |

C7H14N2O3 |

Molekulargewicht |

174.20 g/mol |

IUPAC-Name |

(2R)-2-[(2-aminoacetyl)amino]pentanoic acid |

InChI |

InChI=1S/C7H14N2O3/c1-2-3-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m1/s1 |

InChI-Schlüssel |

JXIQKLAZYWZTRA-RXMQYKEDSA-N |

Isomerische SMILES |

CCC[C@H](C(=O)O)NC(=O)CN |

SMILES |

CCCC(C(=O)O)NC(=O)CN |

Kanonische SMILES |

CCCC(C(=O)O)NC(=O)CN |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B7780828.png)

![4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclohexyl]-benzamide](/img/structure/B7780833.png)

![4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cycloheptyl]benzamide](/img/structure/B7780837.png)

![(2S)-2-[[1-(benzenesulfonyl)piperidine-3-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B7780851.png)

![Benzeneacetic acid, alpha-[[(4-methoxyphenyl)sulfonyl]amino]-, (S)- (9CI)](/img/structure/B7780876.png)

![(5R,8R,10S,13S)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B7780891.png)